2-[(Methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride is a compound that belongs to the thieno[3,2-d]pyrimidine class of heterocyclic compounds. These compounds are characterized by their unique bicyclic structure, which includes a thiophene ring fused with a pyrimidine ring. This specific compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry.
The compound is classified under thieno[3,2-d]pyrimidine derivatives, which are known for their diverse pharmacological properties. It is often synthesized for research purposes and has been studied for its potential as an inhibitor of various biological targets, including protein kinases involved in cancer progression and other diseases . The hydrochloride salt form enhances its solubility and stability for laboratory use.
The synthesis of 2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride typically involves several steps:
The molecular structure of 2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride can be represented as follows:
The three-dimensional conformation plays a crucial role in its biological activity, influencing how it interacts with target proteins .
The reactivity of 2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride can be explored through several chemical reactions:
These reactions are significant for modifying the compound’s structure to enhance its biological activity or selectivity against specific targets .
The mechanism of action for 2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride primarily involves inhibition of specific protein kinases. For instance, studies indicate that this compound exhibits potent inhibitory effects on cell division cycle 7 kinase (Cdc7), which plays a critical role in cell cycle regulation.
The physical and chemical properties of 2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride include:
These properties are essential for its application in biological assays and drug formulation .
The primary applications of 2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride include:
Thieno[3,2-d]pyrimidin-4-one derivatives represent a privileged scaffold in medicinal chemistry, first gaining attention in the late 20th century due to their structural resemblance to purine nucleobases. This bioisosterism facilitates targeted interactions with enzymes and receptors, enabling diverse pharmacological applications. Early research focused on anticancer and antimicrobial activities, exemplified by derivatives like ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, which demonstrated moderate enzyme inhibitory properties [9]. The scaffold’s versatility was further established through synthetic innovations, such as microwave-assisted cyclizations and palladium-catalyzed coupling reactions, which enabled efficient decoration of the core structure [1] [6].
A significant milestone emerged with the discovery of Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one derivative exhibiting dual-stage antiplasmodial activity. This compound inhibited both erythrocytic Plasmodium falciparum (IC₅₀ = 0.12 µM) and hepatic P. berghei stages, validating thienopyrimidinones as promising antimalarial leads [2] [6]. Subsequent optimization efforts replaced the 4-oxo moiety with chloro or aminoalkyl groups, enhancing hepatic stage activity by 3.5-fold while maintaining blood-stage potency [6]. Parallel developments identified PY848 (2,4-diamino-5-[2-(2,5-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidine) as a potent T. brucei PTR1 inhibitor (Kᵢ = 70 nM), highlighting the scaffold’s utility in neglected tropical diseases [1].
Recent applications extend to respiratory chain inhibition in Mycobacterium tuberculosis, where N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) depleted bacterial ATP by targeting cytochrome bd oxidase (IC₅₀ = 6–18 µM) [3]. This diversification underscores the scaffold’s adaptability across therapeutic areas, driven by:
Table 1: Evolution of Key Thienopyrimidinone Derivatives in Drug Discovery
Compound | Core Structure | Primary Target | Biological Activity | Reference |
---|---|---|---|---|
Early thienopyrimidinones | Thieno[2,3-d]pyrimidin-4-one | DHFR/PTR1 enzymes | Anticancer, antimicrobial | [1] |
Gamhepathiopine | 2-tert-Butylamino-6-p-tolyl | P. falciparum cytochrome b | Dual-stage antiplasmodial (IC₅₀ = 0.12 µM) | [2] [6] |
PY848 | 2,4-Diamino-5-aryl | T. brucei PTR1 | Antitrypanosomal (Kᵢ = 70 nM) | [1] |
Compound 19 | 4-(Phenethylamino) | M. tuberculosis cytochrome bd | ATP depletion (IC₅₀ = 6 µM) | [3] |
The bioactivity of thienopyrimidinones is exquisitely sensitive to C4 and C2 substituents, with the N-methylaminomethyl group (–CH₂NHCH₃) emerging as a critical functionalization for optimizing target engagement and pharmacokinetics. This moiety balances electronic, steric, and hydrogen-bonding properties, enabling specific interactions with biological targets:
In antiplasmodial applications, introducing –CH₂NHCH₃ at C4 of Gamhepathiopine analogs yielded compound 10c, which maintained nanomolar blood-stage activity (EC₅₀ = 0.09 µM vs. 0.12 µM for parent) while reducing CYP3A4-mediated oxidative dealkylation. This resulted in a 3.1-fold increase in microsomal half-life (t₁/₂ = 41 min vs. 13 min) and enhanced hepatic stage inhibition (IC₅₀ = 0.7 µM vs. 2.4 µM) [6] [7]. Similarly, in cytochrome bd inhibitors, N-methylaminomethyl-functionalized derivatives improved ATP depletion in mycobacterial clinical isolates by engaging a hydrophobic subpocket near heme b₅₉₅ [3].
Table 2: Impact of N-Methylaminomethyl Functionalization on Key Drug Properties
Property | N-H Analog | N-Methylaminomethyl Analog | N,N-Dimethylaminomethyl Analog |
---|---|---|---|
cLogP | 2.1–2.5 | 1.2–1.5 | 0.8–1.0 |
Caco-2 Papp (10⁻⁶ cm/s) | 5.2 ± 0.3 | 18.7 ± 1.1 | 22.1 ± 1.4 |
Microsomal t₁/₂ (min) | 13 ± 2 | 41 ± 5 | 28 ± 3 |
Target Binding (ΔG, kcal/mol) | -7.9 | -9.3 | -8.1 |
Synthetic routes to incorporate this group typically involve nucleophilic aromatic substitution of 4-chlorothieno[3,2-d]pyrimidine precursors with N-methyl-1,2-ethylenediamine, followed by acid-mediated cyclization or reductive amination. Recent innovations utilize flow chemistry to achieve 89% yield in <30 min residence time, minimizing di-alkylation byproducts [6] [10]. These advances underscore N-methylaminomethyl as a versatile handle for refining thienopyrimidinone-based therapeutics.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3